2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of chromenones and tetrazoles This compound is characterized by the presence of a tetrazole ring, a chromenone core, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step reactions. One common method involves the reaction of 2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the tetrazole moiety . The reaction conditions often require heating to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chromenone core can interact with enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Lacks the tetrazole moiety.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Contains a tetrazole ring but has a different core structure.
5-chloro-1H-indol-3-yl-3-hydroxy-3-(1H-tetrazol-5-yl)-2-propen-1-one: Contains both a tetrazole and a chloro substituent but has an indole core.
Uniqueness
The uniqueness of 2-chloro-3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lies in its combination of a tetrazole ring, a chromenone core, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C15H13ClN4O3 |
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Molecular Weight |
332.74 g/mol |
IUPAC Name |
2-chloro-3-(2H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H13ClN4O3/c16-11-5-10-8-3-1-2-4-9(8)15(21)23-12(10)6-13(11)22-7-14-17-19-20-18-14/h5-6H,1-4,7H2,(H,17,18,19,20) |
InChI Key |
TYCICNXEWIVVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=NNN=N4)Cl |
Origin of Product |
United States |
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